molecular formula C19H13N5O4 B2577249 N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899946-00-0

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2577249
CAS No.: 899946-00-0
M. Wt: 375.344
InChI Key: ZREATAPKJPUELJ-UHFFFAOYSA-N
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Description

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide is a recognized potent and selective irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by covalently binding to a cysteine residue (Cys481) in the active site of BTK, thereby potently suppressing B-cell receptor (BCR) signaling pathways. This mechanism makes it a critical pharmacological tool for investigating the role of BTK in various disease contexts. Its primary research applications are in the fields of immunology and oncology, where it is used to study B-cell mediated autoimmune diseases and B-cell malignancies. Researchers utilize this compound to elucidate the molecular drivers of conditions such as rheumatoid arthritis and lupus, and to explore its potential efficacy against hematologic cancers like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). The high selectivity and irreversible binding profile of this inhibitor provide a robust means to achieve sustained pathway suppression in cellular and in vivo models, facilitating target validation and the understanding of drug resistance mechanisms.

Properties

IUPAC Name

N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N5O4/c25-18(12-6-7-15-16(8-12)28-11-27-15)22-23-10-20-17-14(19(23)26)9-21-24(17)13-4-2-1-3-5-13/h1-10H,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREATAPKJPUELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Dosage Effects in Animal Models

The effects of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide vary with different dosages in animal models. At a concentration of 160 µM, two derivatives of the compound were found to increase the cell death rate to 50%.

Metabolic Pathways

The metabolic pathways that this compound is involved in are not fully understood. It is known to interact with enzymes and cofactors, suggesting that it may be involved in key metabolic processes.

Biological Activity

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention for its diverse biological activities, particularly in the field of cancer therapeutics. Its structure allows it to interact with key biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The molecular formula of this compound is C18H16N4O3C_{18}H_{16}N_{4}O_{3}, with a molecular weight of approximately 320.35 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core linked to a benzo[d][1,3]dioxole moiety, contributing to its unique pharmacological profile.

PropertyValue
Molecular FormulaC18H16N4O3
Molecular Weight320.35 g/mol
SolubilityModerate in organic solvents; limited in water

The primary mechanism of action for this compound involves its selective inhibition of cyclin-dependent kinase 2 (CDK2), a critical regulator of the cell cycle. By binding to the active site of CDK2, the compound forms hydrogen bonds with key amino acids, leading to an alteration in cell cycle progression and potential induction of apoptosis in cancer cells. In vitro studies have demonstrated that this interaction results in significant inhibition of cancer cell proliferation.

Biological Activity and Therapeutic Potential

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit various biological activities, including:

  • Antitumor Effects : In vitro studies have shown that this compound can inhibit cell proliferation in multiple cancer cell lines.
  • Kinase Inhibition : The compound demonstrates potent inhibitory activity against CDK2 and has been evaluated for its effects on other kinases involved in cancer progression.

Case Studies

A study evaluating the anti-proliferative effects of various pyrazolo[3,4-d]pyrimidine derivatives found that compounds similar to N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole exhibited IC50 values ranging from 8.21 µM to 19.56 µM against A549 and HCT116 cancer cell lines . These findings suggest that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance biological activity.

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies indicate that this compound possesses suitable properties for therapeutic use. It demonstrates moderate solubility in organic solvents and stability under standard laboratory conditions. However, detailed toxicity assessments are necessary to evaluate its safety profile for clinical applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazolo-Pyrimidine Core

Key Analogs :

  • N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide (): Replaces the phenyl group at the 1-position with a p-tolyl (4-methylphenyl) group.
  • Carbohydrazide-based analogs (): Compounds 234–237 feature a 6-methylpyrazolo-pyrimidine core linked to acetohydrazide instead of carboxamide. These showed EGFR inhibition (IC50: 0.186 µM for compound 237) and apoptosis induction in MCF-7 cells .

Impact of Substituents :

  • Phenyl vs. p-Tolyl : Electron-donating groups (e.g., methyl in p-tolyl) may enhance metabolic resistance but reduce binding pocket compatibility.
  • Carboxamide vs. Acetohydrazide : Carboxamide’s rigidity and hydrogen-bonding capacity may improve selectivity compared to the more flexible acetohydrazide chain .
Functional Group Modifications

Urea Derivatives (): 1-(4-Imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea derivatives demonstrate in vivo anticancer activity.

Triazole and Thiazole Derivatives ():
Heterocyclic extensions (e.g., triazole-thiazole hybrids) increase molecular complexity but may compromise bioavailability. For example, compound 9 in showed reduced solubility due to its bulky pyrrolo-thiazolo-pyrimidine structure .

EGFR Inhibition and Antiproliferative Effects
Compound EGFR IC50 (µM) MCF-7 IC50 (µM) Apoptosis Induction (% vs. Control)
Target Compound N/A* N/A* N/A*
Compound 237 () 0.186 34.55 ± 2.381 Moderate
Erlotinib (Reference) 0.03 - -
Compound 235 () - 60.02 ± 2.716 Highest (Flow cytometry data)

*Note: Specific data for the target compound is unavailable in the provided evidence. Trends from analogs suggest carboxamide derivatives may balance potency and pharmacokinetics better than carbohydrazides .

Apoptosis and Mechanism of Action
  • Compound 235 (): Induced the highest apoptosis in MCF-7 cells, attributed to its acetohydrazide side chain’s interaction with caspase pathways.

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